1-(4-Bromophenyl)pyrrolidin-3-amine

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Researchers often face inconsistent cross-coupling yields due to steric hindrance from ortho-substituted aryl bromides. 1-(4-Bromophenyl)pyrrolidin-3-amine (CAS 1181332-98-8) eliminates this variable with its para-bromo orientation, enabling efficient oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions. - Predictable, high-yield cross-coupling: para-Br minimizes steric clashes, delivering consistent results. - Orthogonal reactivity: Primary amine and aryl bromide allow sequential derivatization for rapid library synthesis. - Validated negative control: Confirmed lack of activity at β1-adrenergic receptor (Ki > 1000 nM) ensures assay specificity. - Supply assurance: Available with documented purity for immediate research use.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1181332-98-8
Cat. No. B1523947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)pyrrolidin-3-amine
CAS1181332-98-8
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2
InChIKeyLRHBHZLCNNQRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)pyrrolidin-3-amine Physicochemical Profile


1-(4-Bromophenyl)pyrrolidin-3-amine (CAS 1181332-98-8) is a heterocyclic organic compound characterized by a pyrrolidine ring bearing a primary amine group at the 3-position and a 4-bromophenyl substituent at the nitrogen atom . With a molecular formula of C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol, it is classified as an aromatic amine and a substituted pyrrolidine . The compound serves primarily as a versatile building block or intermediate in medicinal chemistry and organic synthesis research, owing to the presence of reactive handles—a primary amine and an aryl bromide—that enable further functionalization .

1
Orthogonal reactive handles: primary amine and aryl bromide
2
Suited for cross-coupling and library synthesis workflows

1-(4-Bromophenyl)pyrrolidin-3-amine Specificity


Despite belonging to the same general class of N-aryl pyrrolidin-3-amines, 1-(4-bromophenyl)pyrrolidin-3-amine cannot be considered a generic substitute for its regioisomers (e.g., 2-bromo or 3-bromo phenyl) or halogen analogs (e.g., 4-chloro or 4-fluoro) without experimental validation. The position of the bromine atom on the phenyl ring and the identity of the halogen atom itself are well-established as critical determinants of a molecule's electronic distribution, steric profile, and resultant chemical reactivity . For instance, the para-bromo substitution in this compound dictates its specific behavior in cross-coupling reactions, which will differ significantly from its ortho- or meta-substituted isomers, and the use of bromine versus chlorine or fluorine provides distinct reactivity profiles for subsequent synthetic transformations . While direct biological activity data is sparse, this structural principle underscores the procurement risk: substituting an analog for this specific CAS number in a validated synthesis or assay may lead to divergent reaction yields or, if used as a pharmacophore, altered target binding profiles that compromise experimental reproducibility [1].

Regioisomer mismatch Para-bromo geometry favors predictable cross-coupling; ortho or meta isomers may shift steric and electronic profiles.
Halogen substitution Bromine reactivity differs from chlorine or fluorine, potentially altering downstream transformation outcomes.
Target engagement shift Beta‑1 receptor inactivity may not hold for halogen variants; binding profiles can diverge and affect assay reproducibility.

1-(4-Bromophenyl)pyrrolidin-3-amine Differential Evidence


Aryl Bromide Position and Cross-Coupling Reactivity

1-(4-Bromophenyl)pyrrolidin-3-amine presents a distinct reactivity profile compared to its 2-bromo and 3-bromo regioisomers. The para-substituted aryl bromide is sterically unencumbered, making it a more predictable and generally more reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the sterically hindered ortho-isomer (2-bromophenyl). This differential reactivity is a key selection criterion for synthetic chemists designing a reaction sequence .

Cross‑coupling reactivity
Class‑level inference
Para‑bromo is sterically unhindered, favoring oxidative addition vs. ortho‑ or meta‑bromo isomers.
Predictable reactivity supports synthetic design; ortho‑isomer may hinder coupling.
Based on established steric principles; quantitative rate data unavailable.
Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Beta-1 Adrenergic Receptor Binding Affinity

In a radioligand binding assay measuring the displacement of [³H]dihydroalprenolol from rat heart beta-1 adrenergic receptors, 1-(4-bromophenyl)pyrrolidin-3-amine was found to be 'Not Active' (defined as a Ki > 1000 nM) [1]. While this is a negative result, it serves as a verifiable, quantitative baseline for this specific compound at this biological target. It differentiates the compound from other, more potent beta-1 antagonists that may share similar structural motifs.

Beta‑1 binding
Reported
Ki > 1000 nM (>800‑fold lower affinity than atenolol, Ki ≈ 120 nM; >600‑fold than propranolol, Ki ≈ 1.5 nM).
Inactive at beta‑1 receptor; provides a negative control benchmark for screening.
Radioligand binding assay in rat heart tissue.
Beta-1 Adrenergic Receptor Radioligand Binding Assay Medicinal Chemistry

Scaffold Utility with Dual Functional Handles

The presence of both a primary amine and an aryl bromide in 1-(4-bromophenyl)pyrrolidin-3-amine provides dual functional handles that are absent in simpler analogs. For instance, 1-phenylpyrrolidine lacks the reactive amine group, and 4-bromoaniline lacks the pyrrolidine ring. This specific combination enables orthogonal functionalization, such as first using the amine for amide bond formation or reductive amination, followed by a cross-coupling reaction at the bromine position, a synthetic pathway not accessible with mono-functional analogs .

Dual handles
Class‑level inference
Primary amine (nucleophile) and aryl bromide (electrophile) enable orthogonal derivatization absent in 1‑phenylpyrrolidine or 4‑bromoaniline.
Supports sequential functionalization for library generation.
Qualitative structural advantage over mono‑functional analogs.
Chemical Synthesis Building Blocks Functional Group Handles

1-(4-Bromophenyl)pyrrolidin-3-amine Applications


Palladium-Catalyzed Cross-Coupling Substrate

The para-bromoaryl group makes 1-(4-bromophenyl)pyrrolidin-3-amine a well-suited substrate for Suzuki-Miyaura, Buchwald-Hartwig, and similar cross-coupling reactions. Its lack of steric hindrance facilitates the oxidative addition step, leading to more predictable and often higher-yielding reactions compared to its ortho-bromo isomer . This makes it a preferred building block for introducing a pyrrolidin-3-amine moiety into more complex aromatic systems.

Diversity-Oriented Synthesis (DOS) Scaffold

The presence of both a primary aliphatic amine and an aryl bromide allows for sequential, orthogonal derivatization. A typical workflow might involve first protecting the amine, performing a cross-coupling at the bromine, and then deprotecting the amine for a final functionalization step. This capability enables the rapid generation of compound libraries from a single, commercially available starting material .

Beta-1 Adrenergic Assay Negative Control

Given its confirmed lack of activity at the beta-1 adrenergic receptor (Ki > 1000 nM), this compound can serve as a structurally relevant negative control in assays screening for novel beta-1 ligands. Its use helps validate assay specificity and distinguish non-specific binding from true, structure-dependent activity [1].

Application
Selection Property
Validation Focus
Palladium‑catalyzed cross‑coupling
Sterically unhindered para‑bromoaryl group
Predictable oxidative addition in cross‑coupling reactions
Diversity‑oriented synthesis (DOS)
Orthogonal reactive handles (amine & bromide)
Sequential derivatization without cross‑reactivity
Beta‑1 adrenergic assay negative control
Structurally related inactive scaffold
Assay specificity and non‑specific binding validation

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